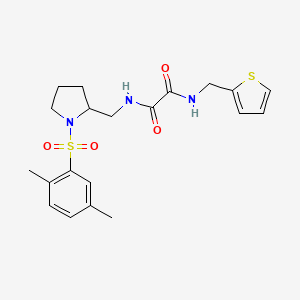![molecular formula C22H20N4O6S B2963959 2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894056-01-0](/img/structure/B2963959.png)
2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylamino group, a thioether group, a carboxamide group, and a pyrimidine ring . These groups are common in many pharmaceuticals and biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar carboxamide group suggests that this compound might have some degree of solubility in water . Its melting and boiling points, as well as other physical properties, would need to be determined experimentally .科学的研究の応用
Synthesis and Biological Activity A common theme in the research surrounding complex chemical compounds is their synthesis for potential biological activities. For instance, compounds synthesized from visnaginone and khellinone derivatives have been explored for their anti-inflammatory and analgesic properties, indicating a potential research avenue for complex compounds in therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These studies involve detailed synthesis procedures and biological efficacy evaluations, highlighting the importance of chemical innovation in developing new pharmaceutical agents.
Antimicrobial and Antioxidant Potential Research on newly synthesized chemical structures also extends to their antimicrobial and antioxidant capabilities. For example, studies on quinazoline-4(3H)-ones have demonstrated significant in vitro antibacterial activities, suggesting the potential for complex compounds to serve as templates for new antimicrobial agents (Ashok Kumar, Pratibha Sharma, P. Kumari, Bhagwan Lal Kalal, 2011). Additionally, the antioxidant properties of these compounds have been explored through DPPH assay methods, offering another dimension of utility in addressing oxidative stress-related diseases.
Structural Modifications and Supramolecular Aggregation The study of structural modifications and their impact on supramolecular aggregation is another area of interest. Research into how varying substituents influence intermolecular interaction patterns can provide insights into the conformational features and stability of complex compounds (H. Nagarajaiah, N. Begum, 2014). Such studies are crucial for the design of compounds with specific physical and chemical properties, enabling their application in diverse scientific and technological fields.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-26-21(29)16(20(28)25-13-4-3-5-15(8-13)30-2)10-23-22(26)33-11-19(27)24-14-6-7-17-18(9-14)32-12-31-17/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIRMAQQKMOZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)
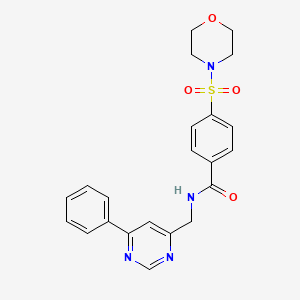
![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)
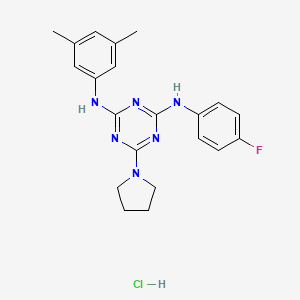
![4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile](/img/structure/B2963889.png)
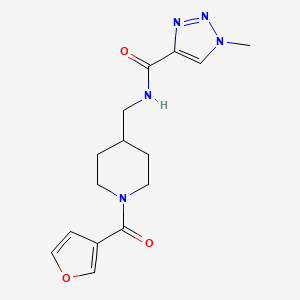
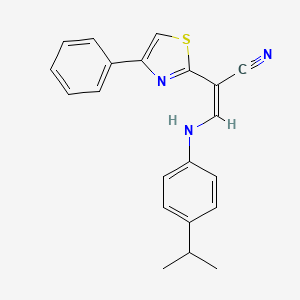

![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)


